molecular formula C12H10N2 B099717 9H-Carbazol-4-amine CAS No. 18992-64-8

9H-Carbazol-4-amine

Cat. No.: B099717
CAS No.: 18992-64-8
M. Wt: 182.22 g/mol
InChI Key: XHGKPMMTTJRQLM-UHFFFAOYSA-N
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Description

9H-Carbazol-4-amine is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-4-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the amination of carbazole using suitable amine sources under controlled conditions. For example, the reaction of carbazole with an amine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-4,5-dione, while substitution reactions can produce halogenated or nitrated carbazole derivatives .

Scientific Research Applications

9H-Carbazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Carbazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

  • N-Methylcarbazole
  • 9H-Carbazole-9-yltriphenylamine
  • Poly(2,7-carbazole)
  • Poly(3,6-carbazole)

Comparison: Compared to other carbazole derivatives, 9H-Carbazol-4-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. For example, its amine group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

9H-carbazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGKPMMTTJRQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172423
Record name 9H-Carbazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-64-8
Record name 9H-Carbazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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